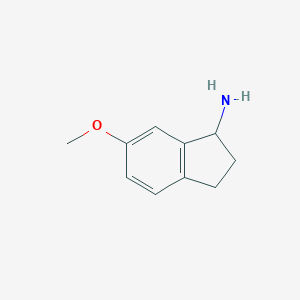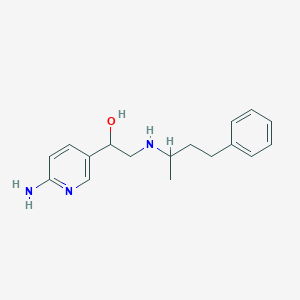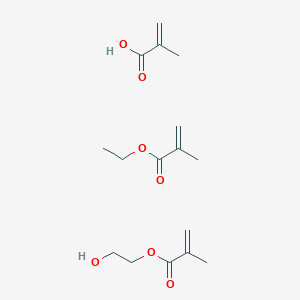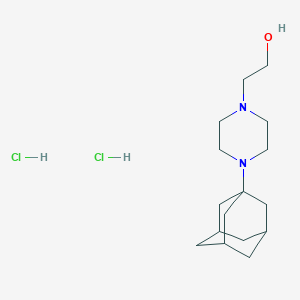
Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including substitution reactions, esterification, and carbamoylation. These methods require precise control over reaction conditions to achieve high yields and purity. For instance, the synthesis of boric acid ester intermediates with benzene rings, similar in complexity to the compound of interest, involves a three-step substitution reaction, confirmed by techniques such as FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).
Molecular Structure Analysis
The structure of complex organic molecules is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within a crystal. DFT (Density Functional Theory) calculations are also used to predict and confirm molecular geometries and electronic structures. For related compounds, DFT and X-ray crystallography have been used to confirm molecular structures, indicating a strong consistency between theoretical predictions and experimental data (Huang et al., 2021).
Chemical Reactions and Properties
The chemical behavior of such molecules can involve a range of reactions, including oxidation, reduction, and cycloaddition. These reactions can modify the electronic and physical properties of the compound, making it suitable for specific applications. Studies on similar molecules have shown that they can undergo palladium-catalyzed azaarylation and carbonylation reactions under specific conditions, leading to the formation of complex organic structures with high yields and purity (Takashima-Hirano et al., 2012).
Applications De Recherche Scientifique
Radioactivity and Specific Radioactivity : This compound is notable for its high radioactivity and specific radioactivity, making it useful in radiolabeled studies (Takashima-Hirano, Ishii, & Suzuki, 2012).
Formation of Hydrogen-Bonded Supramolecular Structures : It is utilized for its ability to form hydrogen-bonded supramolecular structures, relevant in materials science and crystal engineering (Portilla et al., 2007).
Antibacterial and Antifungal Activities : This compound exhibits potent antibacterial and antifungal activities against various pathogens like S. aureus, MRSA, and C. albicans, which is significant in the development of new antimicrobial agents (Ateş-Alagöz et al., 2006).
Potent Retinoidal Activities : It is classified as a retinoid due to its potent retinoidal activities, which are important in the study of vitamin A derivatives and their effects on biological systems (Kagechika, Kawachi, Hashimoto, Himi, & Shudo, 1988).
Retinoid X Receptor Selectivity : As a retinoid X receptor-selective compound, it binds and transactivates these receptors, relevant in cancer research and treatment (Boehm et al., 1994).
Applications in Crystal Engineering and Pressure Studies : Its derivatives have been studied for their behavior under high pressure and their potential in stabilizing unfavourable conformations in crystals (Johnstone et al., 2010).
Cancer Chemoprevention : Arotinoids, including this compound, have been investigated for their teratogenic activity and potential therapeutic ratios in cancer chemoprevention, highlighting its significance in oncology research (Flanagan, Willhite, & Ferm, 1987).
Photoreduction and Photopolymerization : Substituted derivatives have potential applications in photoreduction, initiation of photopolymerization, and inhibition of MMA polymerization, relevant in material science and photochemistry (Zherebtsov et al., 2021).
Propriétés
IUPAC Name |
methyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-22(2)12-13-23(3,4)19-14-17(10-11-18(19)22)24-20(25)15-6-8-16(9-7-15)21(26)27-5/h6-11,14H,12-13H2,1-5H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBXAIYXFKPCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545483 | |
| Record name | Methyl 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate | |
CAS RN |
94497-53-7 | |
| Record name | Methyl 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)


